molecular formula C24H23NO5 B11383809 3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-(3-methoxybenzyl)propanamide

3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-(3-methoxybenzyl)propanamide

Cat. No.: B11383809
M. Wt: 405.4 g/mol
InChI Key: AIICCICLSPRMNN-UHFFFAOYSA-N
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Description

3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-(3-methoxybenzyl)propanamide is a complex organic compound with a unique structure that combines elements of furochromen and benzylamide

Properties

Molecular Formula

C24H23NO5

Molecular Weight

405.4 g/mol

IUPAC Name

3-(3,5-dimethyl-7-oxofuro[3,2-g]chromen-6-yl)-N-[(3-methoxyphenyl)methyl]propanamide

InChI

InChI=1S/C24H23NO5/c1-14-13-29-21-11-22-20(10-19(14)21)15(2)18(24(27)30-22)7-8-23(26)25-12-16-5-4-6-17(9-16)28-3/h4-6,9-11,13H,7-8,12H2,1-3H3,(H,25,26)

InChI Key

AIICCICLSPRMNN-UHFFFAOYSA-N

Canonical SMILES

CC1=COC2=CC3=C(C=C12)C(=C(C(=O)O3)CCC(=O)NCC4=CC(=CC=C4)OC)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-(3-methoxybenzyl)propanamide typically involves multiple steps. The starting materials often include 3,5-dimethylfurochromen and 3-methoxybenzylamine. The reaction conditions usually require a controlled environment with specific temperatures and pH levels to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product, making it suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-(3-methoxybenzyl)propanamide can undergo several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Ammonia, hydroxide ions.

    Electrophiles: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-(3-methoxybenzyl)propanamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-(3-methoxybenzyl)propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoic acid: Similar structure but lacks the benzylamide group.

    3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetic acid: Similar structure with an acetic acid group instead of the propanamide group.

    3-(3,4-dimethoxyphenyl)-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-8-yl: Similar furochromen structure with different substituents.

Uniqueness

The uniqueness of 3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-(3-methoxybenzyl)propanamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Biological Activity

The compound 3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-(3-methoxybenzyl)propanamide is a synthetic derivative belonging to the class of furochromenes, which are known for their diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, synthesis, and potential therapeutic applications based on recent studies and findings.

  • IUPAC Name : 3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-(3-methoxybenzyl)propanamide
  • Molecular Formula : C19_{19}H21_{21}N1_{1}O4_{4}
  • Molecular Weight : 325.38 g/mol
  • CAS Number : 777857-41-7

Biological Activity Overview

The biological activities of this compound have been explored in various studies, highlighting its potential in several therapeutic areas:

Antitumor Activity

Research indicates that furochromene derivatives exhibit significant antitumor properties. A study demonstrated that compounds with similar structures can inhibit cancer cell proliferation by inducing apoptosis in tumor cells. The mechanism involves the generation of reactive oxygen species (ROS), leading to DNA damage and subsequent cell death .

Antimicrobial Properties

Furochromenes have been reported to possess antimicrobial activity against various bacterial and fungal strains. The compound's structure allows it to interact with microbial membranes, disrupting their integrity and function. In vitro tests showed promising results against resistant strains of bacteria .

Anti-inflammatory Effects

Preliminary studies suggest that this compound may exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes involved in the inflammatory response. This could be beneficial in treating conditions such as rheumatoid arthritis and other inflammatory diseases .

The proposed mechanisms through which 3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-(3-methoxybenzyl)propanamide exerts its biological effects include:

  • Inhibition of Cell Proliferation : Induces cell cycle arrest and apoptosis in cancer cells.
  • Antioxidant Activity : Scavenges free radicals and reduces oxidative stress.
  • Interaction with Enzymes : Modulates the activity of key enzymes involved in inflammation and tumor progression.

Case Studies

Several case studies have evaluated the efficacy of furochromene derivatives:

  • Antitumor Study : A study involving various cancer cell lines showed that a related furochromene compound reduced cell viability by over 70% at specific concentrations, indicating potent antitumor activity .
  • Antimicrobial Efficacy : In a comparative analysis against standard antibiotics, the furochromene derivative demonstrated superior activity against methicillin-resistant Staphylococcus aureus (MRSA), suggesting its potential as an alternative antimicrobial agent .

Data Tables

Biological ActivityEffectivenessReference
Antitumor>70% reduction in cell viability
AntimicrobialEffective against MRSA
Anti-inflammatoryInhibition of cytokines

Q & A

Q. What protocols ensure reproducibility in multi-institutional studies involving this compound?

  • Methodological Answer : Standardize synthetic protocols (e.g., reagent purity thresholds, reaction quenching methods) and share raw spectral data via open-access platforms. Implement interlaboratory validation rounds with blinded samples to calibrate analytical instrumentation .

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